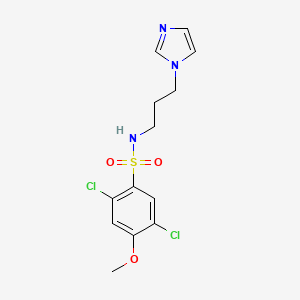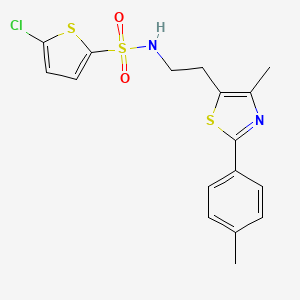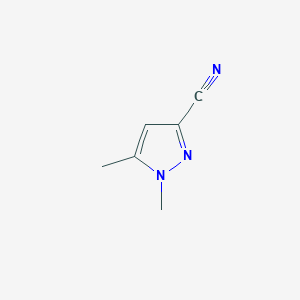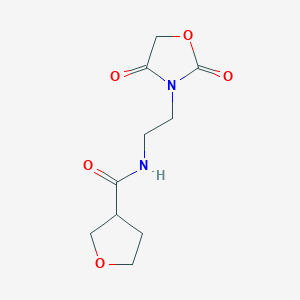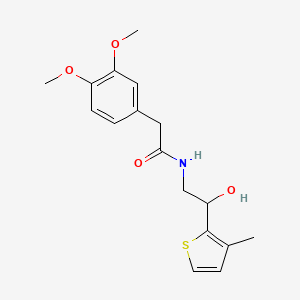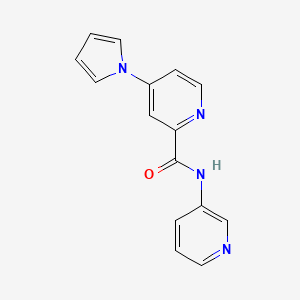
N-(pyridin-3-yl)-4-(1H-pyrrol-1-yl)picolinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(pyridin-3-yl)-4-(1H-pyrrol-1-yl)picolinamide, also known as PDP, is a chemical compound that has been extensively studied for its potential applications in scientific research. PDP is a small molecule that is capable of selectively inhibiting the activity of certain enzymes, making it a valuable tool for studying various biochemical pathways.
作用机制
N-(pyridin-3-yl)-4-(1H-pyrrol-1-yl)picolinamide works by selectively inhibiting the activity of enzymes known as PARPs, or poly(ADP-ribose) polymerases. PARPs play a key role in a variety of cellular processes, including DNA repair and cell death. By inhibiting PARP activity, this compound can alter these processes and provide insights into their underlying mechanisms.
Biochemical and Physiological Effects:
Studies have shown that this compound can have a range of biochemical and physiological effects, depending on the specific cellular pathways being studied. For example, this compound has been shown to induce apoptosis (cell death) in cancer cells, while also reducing inflammation in certain disease models.
实验室实验的优点和局限性
One of the main advantages of N-(pyridin-3-yl)-4-(1H-pyrrol-1-yl)picolinamide is its selectivity, which allows researchers to study specific biochemical pathways without affecting other cellular processes. However, this compound also has some limitations, including potential off-target effects and the need for careful dosing and administration.
未来方向
There are many potential future directions for research involving N-(pyridin-3-yl)-4-(1H-pyrrol-1-yl)picolinamide, including the development of new synthetic methods, the identification of novel biochemical pathways, and the exploration of this compound's potential therapeutic applications. Additionally, further studies will be needed to fully understand the advantages and limitations of this compound for different experimental systems and disease models.
合成方法
N-(pyridin-3-yl)-4-(1H-pyrrol-1-yl)picolinamide can be synthesized using a variety of methods, including traditional organic synthesis techniques and modern synthetic biology approaches. One common method involves the reaction of 3-pyridylboronic acid with 1H-pyrrole-1-carboxaldehyde, followed by the addition of picolinamide and subsequent purification steps.
科学研究应用
N-(pyridin-3-yl)-4-(1H-pyrrol-1-yl)picolinamide has been used in a wide range of scientific research applications, including the study of cancer, inflammation, and neurodegenerative diseases. One of the key advantages of this compound is its ability to selectively inhibit the activity of certain enzymes, allowing researchers to study specific biochemical pathways in greater detail.
属性
IUPAC Name |
N-pyridin-3-yl-4-pyrrol-1-ylpyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O/c20-15(18-12-4-3-6-16-11-12)14-10-13(5-7-17-14)19-8-1-2-9-19/h1-11H,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBMYDXBMYQJVAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=CC(=NC=C2)C(=O)NC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(3,4-dichlorophenyl)-2-[(4-{[(2-hydroxyphenyl)methylene]amino}phenyl)sulfanyl]acetamide](/img/structure/B2467228.png)
![3-amino-N,N-diethyl-4-[5-methyl-2-(propan-2-yl)phenoxy]benzene-1-sulfonamide](/img/structure/B2467229.png)
![6-chloro-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine](/img/structure/B2467230.png)
![7-(4-chlorophenyl)-3-(4-fluorobenzyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2467232.png)
![2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B2467234.png)

